S-Phenyl thioacetate
Overview
Description
S-Phenyl thioacetate: is an organic sulfur compound with the chemical formula C8H8OS . It is a thioester, specifically the thioester of acetic acid and thiophenol. This compound is known for its distinctive structure, where a sulfur atom is bonded to a phenyl group and an acetyl group. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Thioesterification: One common method to synthesize S-Phenyl thioacetate involves the reaction of thiophenol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a halide (e.g., acetyl chloride) with thiophenol in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reactions are typically carried out under controlled temperature and pressure to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Phenyl thioacetate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of this compound can yield thiophenol and acetic acid.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, chlorine, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophenol, acetic acid.
Substitution: Acetyl halides, phenyl disulfide.
Scientific Research Applications
Chemistry: S-Phenyl thioacetate is widely used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various sulfur-containing compounds and is used in the preparation of thioesters, which are important intermediates in many chemical reactions .
Biology: In biological research, this compound is used to study enzyme activity, particularly esterases. It acts as a substrate in assays to measure the activity of these enzymes, providing insights into their function and regulation .
Medicine: While not directly used as a therapeutic agent, this compound’s derivatives and related compounds are investigated for their potential medicinal properties. Research into thioesters has shown promise in developing new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers, resins, and other specialty chemicals .
Mechanism of Action
The mechanism of action of S-Phenyl thioacetate primarily involves its reactivity as a thioester. In enzymatic reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the thioester bond, releasing thiophenol and acetic acid. This reaction is crucial for studying enzyme kinetics and understanding the catalytic mechanisms of esterases .
Comparison with Similar Compounds
Ethyl thioacetate: Similar to S-Phenyl thioacetate but with an ethyl group instead of a phenyl group.
S-tert-Butyl thioacetate: Contains a tert-butyl group instead of a phenyl group.
Thiophenyl acetate: Another thioester with a similar structure but different reactivity.
Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct reactivity and properties compared to other thioesters. The phenyl group enhances the compound’s stability and makes it a versatile reagent in various chemical reactions .
Properties
IUPAC Name |
S-phenyl ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBISVCLTLBMTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239419 | |
Record name | Thiophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934-87-2 | |
Record name | Ethanethioic acid, S-phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-phenyl thioacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | S-PHENYL THIOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1K5I18NJ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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